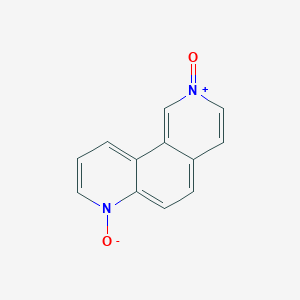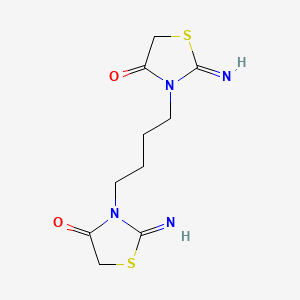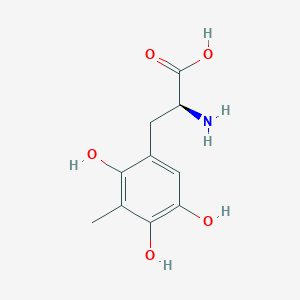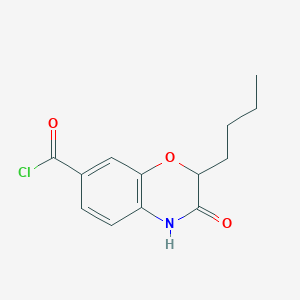
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is an organic compound that features a cyclohexene ring substituted with a methyl group and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can be achieved through a multi-step process. One common method involves the Baylis-Hillman reaction, which starts with commercially available 2-cyclohexen-1-one. The reaction involves the addition of formaldehyde and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a couple of days, followed by quenching with water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzoate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may explore its use in drug development, particularly for its structural features that could interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-oxocyclohex-1-en-1-yl benzoate involves its interaction with molecular targets through its functional groups. The benzoate ester and the ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): This compound shares a similar cyclohexene structure but differs in the functional groups attached.
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: This compound is a nitric oxide donor with a similar cyclohexene core but different substituents
Uniqueness
2-Methyl-6-oxocyclohex-1-en-1-yl benzoate is unique due to its specific combination of a methyl group, a ketone, and a benzoate ester on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61140-58-7 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2-methyl-6-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c1-10-6-5-9-12(15)13(10)17-14(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI-Schlüssel |
CQEGSMMMQQBAGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CCC1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
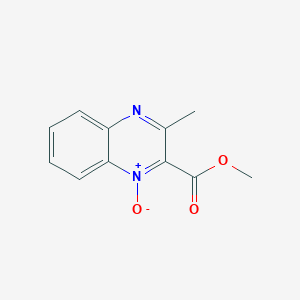
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)

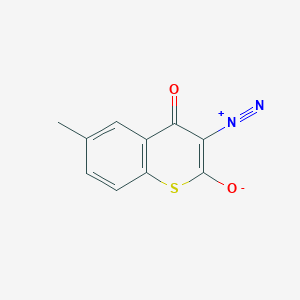
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
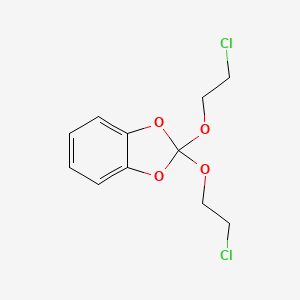
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
